6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-

Antimutagenesis Ames test BPDE inhibition

6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- (CAS 131086-94-7) is a fully synthetic tetrahydroxylated dibenzo-α-pyrone (also named 3,4,7,8-tetrahydroxy-6H-benzo[c]chromen-6-one) with the molecular formula C₁₃H₈O₆ and exact mass 260.03200. The compound belongs to the benzochromenone class and is explicitly claimed as an ellagic acid congener in US Patent 5,104,894, where it is shown to inhibit benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)-induced mutagenesis in the Ames test.

Molecular Formula C13H8O6
Molecular Weight 260.2 g/mol
CAS No. 131086-94-7
Cat. No. B3046834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-
CAS131086-94-7
Molecular FormulaC13H8O6
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C3=C(C(=C(C=C3)O)O)OC2=O)O)O
InChIInChI=1S/C13H8O6/c14-7-3-1-5-6-2-4-8(15)11(17)12(6)19-13(18)9(5)10(7)16/h1-4,14-17H
InChIKeyJJVYUTLKWCEZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- (CAS 131086-94-7): A Structurally Defined Tetrahydroxy-Dibenzo-α-Pyrone for Antimutagenic and Chelation-Focused Research


6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- (CAS 131086-94-7) is a fully synthetic tetrahydroxylated dibenzo-α-pyrone (also named 3,4,7,8-tetrahydroxy-6H-benzo[c]chromen-6-one) with the molecular formula C₁₃H₈O₆ and exact mass 260.03200 . The compound belongs to the benzochromenone class and is explicitly claimed as an ellagic acid congener in US Patent 5,104,894, where it is shown to inhibit benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)-induced mutagenesis in the Ames test [1]. Unlike microbially derived tetrahydroxy-urolithins such as Urolithin D (3,4,8,9-tetrahydroxy), this isomer bears a unique 3,4,7,8-substitution pattern that places a catechol moiety on the A-ring and a resorcinol-like arrangement on the C-ring, imparting distinct metal-chelation, redox, and chromatographic properties [2].

Why 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- Cannot Be Interchanged with Other Tetrahydroxy-Dibenzo-α-Pyrones


The dibenzo-α-pyrone scaffold tolerates hydroxylation at multiple positions, generating a family of tetrahydroxy isomers—including Urolithin D (3,4,8,9), Cladophorol A (2,3,8,9), and 1,3,7,9-tetrahydroxy variants—that differ markedly in biological activity, physicochemical behavior, and receptor interactions. The 3,4,7,8-tetrahydroxy isomer is the only member of this family whose antimutagenic activity has been explicitly demonstrated and patented, and its unique 3,4-catechol / 7,8-dihydroxy arrangement dictates a distinct hydrogen-bond donor/acceptor topology that cannot be mimicked by the 8,9- or 8,10-substituted urolithins [1]. Even among isomers with identical molecular formula (C₁₃H₈O₆, MW 260.2), the positional shift alters dipole moment, chromatographic retention, and metal-chelation stoichiometry, making generic substitution scientifically invalid without isomer-specific validation [2].

Quantitative Differentiation Evidence: 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- vs. Close Analogs


Antimutagenic Activity in the Ames Test: Head-to-Head Comparison with Ellagic Acid

In the Ames test using Salmonella typhimurium strains TA98 and TA100, 3,4,7,8-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one inhibited BPDE-induced mutagenesis in a concentration-dependent manner, producing a reduction in revertant colonies that was comparable to that of ellagic acid at equivalent concentrations, as depicted in FIG. 1 of US 5,104,894 [1]. This is the only tetrahydroxy-dibenzo-α-pyrone for which antimutagenic activity has been explicitly demonstrated and patented. The simpler 3,4-dihydroxy analog was also tested in the same assay, confirming a structure-activity relationship wherein the full 3,4,7,8-tetrahydroxy pattern is essential for optimal activity [1].

Antimutagenesis Ames test BPDE inhibition Chemoprevention

Hydroxyl Topology: Catechol (3,4) + Resorcinol (7,8) vs. the 3,4,8,9 Pattern of Urolithin D

The 3,4,7,8-substitution pattern creates a catechol (ortho-dihydroxy) moiety on the A-ring and a 7,8-dihydroxy arrangement on the C-ring. This contrasts with Urolithin D (3,4,8,9-tetrahydroxy), which places hydroxyls at 3,4 (catechol) and 8,9 (meta-dihydroxy), and with Cladophorol A (2,3,8,9), which lacks a catechol entirely [1]. The catechol moiety is well-established in polyphenol SAR to confer stronger Fe²⁺/Cu²⁺ chelation (log K ~14–18 for catechol vs. ~9–12 for resorcinol-type binding) and higher radical-scavenging stoichiometry due to ortho-quinone formation capacity [2]. The 7,8-dihydroxy arrangement provides a second, electronically distinct chelation site that is absent in Urolithin D (where the C-ring bears 8,9-dihydroxy) [1].

Metal chelation Antioxidant mechanism Structure-activity relationship Catechol

Physicochemical Signature: Density, Boiling Point, and Exact Mass Differentiation from Positional Isomers

3,4,7,8-Tetrahydroxy-6H-benzo[c]chromen-6-one exhibits a density of 1.766 g/cm³, a boiling point of 599.5 °C at 760 mmHg, a flash point of 239.5 °C, and an exact monoisotopic mass of 260.03200 Da . While all tetrahydroxy-dibenzo-α-pyrone isomers share the same molecular formula (C₁₃H₈O₆, MW 260.2), the specific 3,4,7,8-substitution pattern alters the molecular dipole moment and intramolecular hydrogen-bonding network, leading to measurable differences in chromatographic retention time, melting point, and solubility relative to Urolithin D (3,4,8,9) and Cladophorol A (2,3,8,9) [1]. These differences are critical for analytical method development and isomer-specific quantification.

Physicochemical properties Chromatographic retention Quality control Isomer differentiation

Antiproliferative Selectivity: Positional Isomer 1,3,7,9-Tetrahydroxy vs. 3,4,7,8 as a Comparator

The 1,3,7,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one isomer, isolated from Centella asiatica, exhibited significant cytotoxicity against MCF-7 (IC₅₀ = 4.1 µM) and HepG2 (IC₅₀ = 7.2 µM) cancer cell lines, and moderate activity against HeLa and A549 cells, as determined by MTT assay after 48 h incubation [1]. Although the 3,4,7,8-isomer has not yet been tested in the same panel, the marked difference in hydroxyl positions (1,3,7,9 vs. 3,4,7,8) alters both the hydrogen-bond donor/acceptor pharmacophore and the electronic distribution across the tricyclic core, predicting a distinct cytotoxicity profile [2]. This underscores the risk of assuming interchangeability between positional tetrahydroxy isomers in anticancer screening programs.

Antiproliferative Cytotoxicity Cancer cell lines Isomer comparison

Patent-Anchored Application Niche: Antimutagenic Tool Compound Status vs. Unpatented Urolithin Isomers

US Patent 5,104,894 explicitly claims 3,4,7,8-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one (Claim 7) and demonstrates its utility as an inhibitor of BPDE-induced mutagenesis in bacterial and mammalian cell systems [1]. By contrast, tetrahydroxy-urolithins such as Urolithin D (3,4,8,9) and Cladophorol A (2,3,8,9) are not covered by composition-of-matter patents for antimutagenic applications, and their primary reported activities (EphA receptor antagonism for Urolithin D ; antibacterial activity for Cladophorol A [2]) are mechanistically unrelated to mutagenesis inhibition. This gives the 3,4,7,8 isomer a unique, legally defensible position as a research tool compound in the field of chemical mutagenesis and chemoprevention.

Patent landscape Antimutagenic Tool compound Intellectual property

Recommended Research and Industrial Application Scenarios for 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- (CAS 131086-94-7)


Antimutagenicity Screening and Chemoprevention Drug Discovery

Use as a positive control or lead scaffold in Ames test-based screening programs for inhibitors of polycyclic aromatic hydrocarbon (PAH)-induced mutagenesis. The demonstrated concentration-dependent inhibition of BPDE mutagenicity in TA98 and TA100 strains [1] provides a validated assay anchor that no other tetrahydroxy-dibenzo-α-pyrone currently offers. Ideal for structure-activity relationship (SAR) campaigns exploring the role of hydroxyl position on antimutagenic potency.

Metal-Chelation and Redox Mechanism Studies

Deploy as a probe molecule for investigating dual-site metal chelation (3,4-catechol + 7,8-dihydroxy) in biochemical assays. The unique juxtaposition of two electronically distinct dihydroxy binding motifs [2] enables studies of stoichiometry and metal-selectivity that cannot be conducted with Urolithin D (single catechol) or Cladophorol A (no catechol). Relevant to neuroprotection (iron chelation), antioxidant formulation, and metalloenzyme inhibition research.

Isomer-Specific Analytical Reference Standard

Employ as a certified reference standard for HPLC, LC-MS, or GC-MS method development aimed at resolving tetrahydroxy-dibenzo-α-pyrone positional isomers in complex matrices (e.g., botanical extracts, microbial fermentation broths, or biological fluids). The known physicochemical constants—density 1.766 g/cm³, boiling point 599.5 °C, exact mass 260.03200 —facilitate method validation and system suitability testing.

Structure-Activity Relationship Expansion Beyond Natural Urolithins

Utilize as a synthetic diversification starting point for generating novel dibenzo-α-pyrone libraries. Unlike naturally occurring urolithins (D, E, M-series), the 3,4,7,8 isomer is accessible through total synthesis and is protected by composition-of-matter patent claims [1], providing a legally defensible scaffold for medicinal chemistry programs targeting mutagenesis, DNA damage response, or metal-dependent enzymes.

Quote Request

Request a Quote for 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.